what is 4-Phenylazophenacyl Bromide
what is 4-Phenylazophenacyl Bromide
An In-Depth Technical Guide to 4-Phenylazophenacyl Bromide
Abstract
This technical guide provides a comprehensive overview of 4-Phenylazophenacyl Bromide (PAPB), a versatile bifunctional reagent widely utilized by researchers in analytical chemistry and synthetic organic chemistry. Also known as 2-Bromo-4'-phenylazoacetophenone, PAPB serves as a potent derivatizing agent, primarily for enhancing the detection of carboxylic acids in High-Performance Liquid Chromatography (HPLC). Its unique structure, incorporating a reactive α-bromo ketone and a strongly absorbing phenylazo chromophore, makes it an invaluable tool for the sensitive quantification of otherwise difficult-to-detect analytes. This document details the chemical properties, synthesis, mechanism of action, and core applications of PAPB, with a focus on field-proven experimental protocols and safety considerations.
Introduction: The Strategic Value of a Chromophoric Alkylating Agent
In the landscape of analytical and synthetic chemistry, phenacyl bromides are a well-established class of reagents used for the alkylation of various nucleophiles.[1][2] 4-Phenylazophenacyl Bromide distinguishes itself by integrating a phenylazo group into the phenacyl scaffold. This modification introduces a strong chromophore, which is the cornerstone of its primary application: the derivatization of molecules that lack inherent ultraviolet (UV) or fluorescent properties.[3]
Carboxylic acids, particularly fatty acids and perfluorinated carboxylic acids (PFCAs), are notoriously difficult to detect directly using UV-Vis detectors in HPLC systems because they do not absorb light in the typical analytical range (>220 nm).[4][5] PAPB addresses this challenge by covalently attaching its chromophoric moiety to the carboxyl group, creating a stable ester derivative with high molar absorptivity. This allows for sensitive detection and quantification at low concentrations.[5][6] Beyond its role in analytical chemistry, the reactive nature of PAPB also makes it a useful building block in the synthesis of various heterocyclic compounds.[7]
Chemical and Physical Properties
4-Phenylazophenacyl Bromide is typically a crystalline solid, with its color ranging from white to yellow-orange.[8][9] Its bifunctional nature—an electrophilic alkylating site (the carbon bearing the bromine) and a UV-active reporter group—is central to its utility.
Chemical Structure
Caption: Chemical structure of 4-Phenylazophenacyl Bromide.
Tabulated Properties
| Property | Value | Source(s) |
| CAS Number | 62625-24-5 | [8][10][11] |
| Molecular Formula | C₁₄H₁₁BrN₂O | [10] |
| Molecular Weight | 303.15 g/mol | [10] |
| Appearance | White to Yellow to Orange powder/crystal | [8][9] |
| Melting Point | 103.0 - 105.0 °C | [8][9] |
| Purity | >98.0% | [8][9] |
| Synonyms | 2-Bromo-4'-phenylazoacetophenone, 2-bromo-1-(4-phenyldiazenylphenyl)ethanone | [8][10] |
| Boiling Point | 427 °C at 760 mmHg (Predicted) | [10] |
| Density | 1.37 g/cm³ (Predicted) | [10] |
| Monoisotopic Mass | 302.0055 Da | [12] |
Synthesis and Reaction Mechanism
While commercially available, understanding the synthesis of phenacyl bromides provides valuable context for their reactivity. The general synthesis involves the α-bromination of a substituted acetophenone.
General Synthetic Workflow
The synthesis of a phenacyl bromide typically involves the direct bromination of the corresponding acetophenone, often in a solvent like glacial acetic acid or ether, sometimes with a catalyst.[13][14]
Caption: Generalized workflow for the synthesis of phenacyl bromides.
Mechanism of Derivatization: Nucleophilic Substitution
The core function of PAPB as a derivatizing agent relies on a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The process is initiated by converting the weakly nucleophilic carboxylic acid into its highly nucleophilic carboxylate salt. This anion then attacks the electrophilic α-carbon of PAPB, displacing the bromide leaving group to form a stable phenacyl ester.
Caption: Sₙ2 reaction mechanism for carboxylic acid derivatization.
Core Application: HPLC Analysis of Carboxylic Acids
The derivatization of carboxylic acids with PAPB is a robust, pre-column technique designed to overcome the limitations of UV detection for non-chromophoric analytes. The resulting phenacyl ester derivatives exhibit strong UV absorbance (typically around 260 nm), enabling highly sensitive detection.[5]
Rationale for Derivatization
-
Introduction of a Chromophore: The primary goal is to attach a UV-active tag (the phenylazo-phenacyl group) to the analyte.
-
Enhanced Sensitivity: The high molar absorptivity of the derivative allows for detection at nanomole or even lower concentrations, a significant improvement over direct detection methods.[6]
-
Improved Chromatography: The derivatization process can improve the chromatographic behavior of small, polar carboxylic acids on reverse-phase columns.
Experimental Protocol: Derivatization of Fatty Acids
This protocol is a synthesized methodology based on established procedures for derivatizing carboxylic acids with phenacyl bromide reagents.[6][15]
Materials:
-
Carboxylic acid sample (e.g., fatty acid mixture)
-
4-Phenylazophenacyl Bromide (PAPB) solution (e.g., 5 mg/mL in acetonitrile)
-
Base: N,N-diisopropylethylamine (DIPEA) or anhydrous potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in methanol.
-
Solvent: Anhydrous acetonitrile (HPLC grade)
-
Reaction Vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Step-by-Step Methodology:
-
Sample Preparation & Neutralization:
-
Accurately weigh and dissolve approximately 1-10 mg of the carboxylic acid sample in a suitable solvent like methanol or acetonitrile in a reaction vial.
-
Causality: The acid must be converted to its conjugate base (carboxylate) to act as an effective nucleophile. Neutralize the sample by adding a base. If using KOH in methanol, add dropwise until a phenolphthalein endpoint is reached.[6] Alternatively, use a molar excess (e.g., 3-5 times) of a non-nucleophilic organic base like DIPEA or an inorganic base like KHCO₃.[6][16]
-
If methanol was used, gently evaporate the solvent to dryness under a stream of nitrogen. This step is critical to prevent side reactions with the solvent.
-
-
Derivatization Reaction:
-
To the dried carboxylate salt, add a molar excess of the PAPB reagent solution in anhydrous acetonitrile. A 10-fold excess of the alkylating agent is often optimal.[16]
-
Add the base catalyst if not already present (e.g., 5 equivalents of DIPEA).[16]
-
Seal the vial tightly.
-
Causality: Heat is applied to accelerate the Sₙ2 reaction. Incubate the vial at a controlled temperature, typically between 60-80°C, for 15-30 minutes.[6] Reaction times can be as short as 1-5 minutes at room temperature for highly reactive reagents.[16]
-
-
Post-Reaction Workup:
-
Cool the reaction vial to room temperature.
-
The sample is now ready for direct injection into the HPLC system. If necessary, it can be diluted with the mobile phase to an appropriate concentration.
-
-
HPLC Analysis:
Analytical Workflow Visualization
Caption: Workflow for derivatization and HPLC analysis.
Safety and Handling
4-Phenylazophenacyl Bromide is a reactive and hazardous chemical that must be handled with appropriate precautions. It is classified as causing severe skin burns and eye damage.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[17]
-
Handling: Avoid breathing dust or mists.[8] Wash hands and skin thoroughly after handling.[8] Prevent contact with skin and eyes.
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[8]
-
Skin Contact: Take off contaminated clothing immediately. Wash skin with soap and plenty of water. Consult a physician.[17]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[8][17]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[8][17]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations.[8]
Spectroscopic Data
While detailed spectra should be obtained from the supplier's Certificate of Analysis, the expected spectroscopic features can be predicted based on the structure.[18][19]
-
¹H NMR: Expect aromatic proton signals in the 7-8.5 ppm range. The methylene protons (–CH₂–Br) adjacent to the carbonyl group will appear as a characteristic singlet, typically shifted downfield (around 4.5-5.0 ppm) due to the electron-withdrawing effects of the adjacent carbonyl and bromine.
-
IR Spectroscopy: Key signals will include a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and N=N azo stretching, which can be weak, around 1400-1450 cm⁻¹.
-
UV-Vis Spectroscopy: The extended conjugation provided by the phenylazo group results in strong absorbance in the UV-A or near-visible region, which is the basis for its use as a chromophoric tag.
Conclusion
4-Phenylazophenacyl Bromide is a highly effective and indispensable reagent for researchers and analytical scientists. Its principal strength lies in its ability to function as a chromophoric tag, enabling the sensitive and reliable quantification of carboxylic acids and other nucleophiles via HPLC with UV detection. The straightforward and robust derivatization chemistry, coupled with its commercial availability, ensures its continued role in drug development, environmental analysis, and biochemical research. Proper understanding of its reactivity, handling requirements, and analytical application is key to leveraging its full potential safely and effectively.
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PubChemLite. (n.d.). 4-phenylazophenacyl bromide (C14H11BrN2O). Retrieved from [Link]
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- Jin, B., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids.
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Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]
- Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251-4254.
- University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
- Czauderna, M., & Kowalczyk, J. (2003). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography.
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- IOP Conference Series: Materials Science and Engineering. (2016). Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride)
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Pediatric Oncall. (n.d.). Ipratropium-bromide. Retrieved from [Link]
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